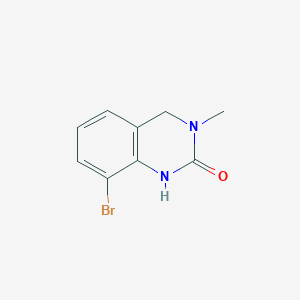

8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Description

Historical Context of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinones, first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, initially served as foundational structures for exploring heterocyclic reactivity. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline laid the groundwork for understanding the interplay between aromaticity and biological activity. The 20th century witnessed transformative advances, notably Bischler and Lang’s decarboxylation methods and Gabriel’s improved synthesis of quinazoline in 1903, which enabled systematic derivatization.

The medicinal potential of quinazolinones became evident with the introduction of methaqualone in the 1950s, a sedative-hypnotic agent highlighting the scaffold’s central nervous system activity. However, the paradigm shifted toward targeted therapies with the discovery of tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib in the 2000s. These anilinoquinazoline derivatives exemplified the scaffold’s adaptability, leveraging hydrogen bonding with kinase domains (e.g., EGFR’s Met769 residue) for anticancer effects. The structural evolution from simple sedatives to precision TKIs underscores the quinazolinone core’s versatility in addressing diverse therapeutic targets.

Rationale for Structural Modifications in 8-Position Brominated Analogues

The incorporation of bromine at the 8-position of quinazolinones arises from strategic goals to enhance electronic and steric properties. Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions or cross-coupling reactions critical for further functionalization. For instance, reductive cyclization methods employing TiCl4/Sm systems demonstrate that brominated precursors yield dihydroquinazolinones with high regioselectivity (e.g., 96% yield for 3a in Table 1).

Table 1: Synthesis of 3-Substituted Dihydroquinazolinones via TiCl4/Sm-Promoted Reductive Cyclization

| Entry | X | Ar | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3a | H | 4-CH3C6H4 | 96 | 222–224 |

| 3b | H | 4-CH3OC6H4 | 82 | 248–249 |

Adapted from Shi et al. (2007)

Additionally, the methyl group at the 3-position imposes conformational constraints, reducing ring flexibility and potentially enhancing target binding. Computational studies of analogous compounds reveal that alkyl substituents at this position stabilize the half-chair conformation of the dihydroquinazolinone ring, optimizing interactions with hydrophobic kinase pockets. This dual modification—bromine for electronic modulation and methyl for steric control—exemplifies structure-based design principles driving modern heterocyclic chemistry.

Properties

IUPAC Name |

8-bromo-3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-6-3-2-4-7(10)8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTIAZLXWKZPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C(=CC=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

This structure features a bromine atom at the 8-position, which is known to influence its reactivity and biological activity significantly.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In various in vitro assays, it has demonstrated cytotoxic effects against several cancer cell lines.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several quinazolinone derivatives, including this compound, against human cancer cell lines such as HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). The results indicated that:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A2780 | 22.76 |

| CA1-e | A2780 | 22.76 |

| CA1-g | A2780 | 24.94 |

| CA1-f | A2780 | 79.96 |

The IC50 values indicate that this compound exhibits potent cytotoxicity against ovarian cancer cells at concentrations below 30 μM .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Bioinformatics predictions have identified potential targets such as ERBB2, SRC, TNF receptor, and AKT1 that may play critical roles in its anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. A study focusing on quorum sensing inhibitors (QSIs) found that quinazolinone derivatives could disrupt biofilm formation in pathogenic bacteria.

Inhibition Studies

The antimicrobial activity was assessed against various bacterial strains. For instance:

| Compound | Bacterial Strain | % Inhibition at 100 µM |

|---|---|---|

| This compound | Pseudomonas aeruginosa PAO1 | 73.4 |

This indicates that the compound can significantly inhibit quorum sensing mechanisms without substantially affecting bacterial growth .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of quinazolinone derivatives. For example:

- Cytotoxicity Against Mycobacterium tuberculosis : The compound was part of a series tested against Mycobacterium tuberculosis with promising results indicating potential use in tuberculosis treatment .

- Biofilm Formation : The ability of this compound to inhibit biofilm formation was tested alongside other analogues, showing effective inhibition rates which suggest its potential application in treating infections associated with biofilms .

Scientific Research Applications

Based on the search results, information regarding the applications of "8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one" is limited. However, the search results do provide information on related compounds and their applications, which may be relevant.

Dihydroquinazolines as Trypanosoma brucei Inhibitors

3,4-dihydroquinazolines have been identified as TryR inhibitors and were considered promising screening hits for further investigation because of their low molecular weights, reasonable ligand efficiencies, and low polar surface area . Analogs of dihydroquinazolines have been created and modified to treat T. cruzi TryR .

Quinazolinone Derivatives as Larvicidal Agents

2-Methylquinazolin-4(3H)-one derivatives have exhibited activity against Aedes aegypti mosquito larvae . These synthesized compounds containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety exhibited activity against Aedes aegypti mosquito larvae with LC 50 values of 2.085–4.201 μg/mL after 72 h exposure . Quinazolinone derivatives also exhibit potential AChE inhibitory activities .

Dihydroquinazoline-2(1H)-one Derivatives as Anti-Proliferative Agents

A series of target compounds of dihydroquinazoline-2(1H)-one were designed and synthesized . Cytotoxicity tests showed that most of the target compounds had anti-proliferative activity against HepG-2, A2780 and MDA-MB-231 cell lines .

3,4-dihydro-3-methyl-2(1H)-quinazolinones as Bromodomain Binders

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one with structurally and functionally related dihydroquinazolinone derivatives.

Key Comparative Insights

Substituent Effects on Physicochemical Properties Bromine Position: The 8-bromo substitution in the target compound contrasts with 5- or 6-bromo analogs (e.g., ). Bromine at the 8-position may enhance steric interactions in protein binding (e.g., CREBBP bromodomain) compared to other positions . Methyl vs.

Synthetic Accessibility The target compound is synthesized in moderate yield (12%) via column chromatography , whereas microwave-assisted or catalyst-free methods (e.g., ) are used for other dihydroquinazolinones, achieving higher yields (up to 86%) .

Biological Activity

- Bromodomain Binding : The 8-bromo-3-methyl derivative uniquely interacts with CREBBP (PDB structure), unlike 6-bromo analogs, which are studied for anticancer activity .

- Enzyme Inhibition : N1-substituted 3-methyl derivatives (e.g., ) show MAO inhibition (IC₅₀ < 10 µM), while the target compound’s bromodomain affinity suggests divergent therapeutic applications.

Structural and Spectroscopic Differences NMR Shifts: The target compound’s NH proton appears at δ 9.33 (DMSO-d₆), whereas 3-cyclopropyl analogs show distinct aromatic proton shifts due to electronic effects . Melting Points: Brominated derivatives generally exhibit higher melting points (e.g., 195–256°C) compared to non-halogenated analogs (e.g., 138–168°C for cyclohexyl derivatives ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives. For example, AlCl₃-mediated reactions in carbon disulfide (CS₂) under reflux (24 h) followed by HCl/methanol treatment yield the dihydroquinazolinone core . Purification often involves recrystallization from ethanol or ethyl acetate/petroleum ether mixtures. Column chromatography (e.g., silica gel) is recommended for N1-substituted derivatives to separate byproducts like 3,4-dihydroquinazolin-2(1H,3H)-diones, identifiable via NMR .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H NMR : A singlet at ~4.5 ppm (2H) confirms the methylene protons at position 4 in 3,4-dihydroquinazolin-2(1H)-one derivatives. Absence of this signal indicates oxidation to diones .

- ¹³C NMR : A carbonyl carbon signal at ~162 ppm distinguishes diones from the parent compound .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, e.g., [M+H]+ peaks for brominated derivatives .

Q. How can researchers ensure purity and reproducibility in synthesis?

- Methodological Answer : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95%). For reproducibility, standardize reaction conditions (e.g., anhydrous solvents, controlled temperature) and characterize intermediates at each step .

Advanced Research Questions

Q. What strategies resolve contradictions in reported MAO inhibition potencies of quinazolinone derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., MAO-A vs. MAO-B selectivity) may arise from assay conditions. Validate using:

- Enzyme Source : Recombinant human MAO isoforms to avoid species-specific biases .

- Substrate Consistency : Kynuramine (50 µM) as a standardized substrate, with fluorescence quantification (λex = 310 nm, λem = 400 nm) .

- Dose-Response Curves : Construct sigmoidal plots (log[inhibitor] vs. activity) to calculate precise IC₅₀ values .

Q. How do C6-substituents influence MAO-B selectivity?

- Methodological Answer : Cinnamoyl substitutions at C6 enhance MAO-B inhibition (e.g., compound 6b: IC₅₀ = 0.98 µM for MAO-B vs. >7.43 µM for MAO-A). Use molecular docking (e.g., AutoDock Vina) to model interactions with MAO-B’s hydrophobic substrate cavity, comparing binding energies of bromo vs. non-bromo derivatives .

Q. What crystallographic methods are recommended for structural analysis?

- Methodological Answer : Employ SHELX programs (e.g., SHELXL for refinement) to resolve X-ray diffraction data. For brominated derivatives, account for heavy-atom effects using direct methods for phase determination. Validate hydrogen bonding networks (e.g., N–H···O interactions) using Olex2 or Mercury .

Q. How can researchers improve yield in N1-substituted derivatives?

- Methodological Answer : Optimize alkylation using NaH in DMF (0°C) to minimize side reactions. For low-yielding reactions (10–67%), employ gradient column chromatography (hexane/ethyl acetate) and monitor by TLC. Consider microwave-assisted synthesis to reduce reaction times .

Q. What computational tools predict metabolic stability of brominated quinazolinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.